molecular formula C17H19N3OS B2644816 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine CAS No. 782458-75-7

1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine

Cat. No.: B2644816
CAS No.: 782458-75-7
M. Wt: 313.42
InChI Key: LTUSRGPLGNVHCI-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a pyridine ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the methylsulfanyl group. The piperazine ring is then synthesized and coupled with the phenyl group. The final step involves the coupling of the pyridine and piperazine rings under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

  • 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide
  • 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide

Comparison: Compared to similar compounds, 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and pyridine rings, along with the methylsulfanyl group, contributes to its versatility and potential in various applications .

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-22-16-15(8-5-9-18-16)17(21)20-12-10-19(11-13-20)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUSRGPLGNVHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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